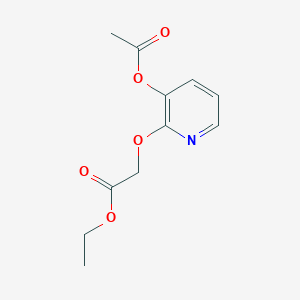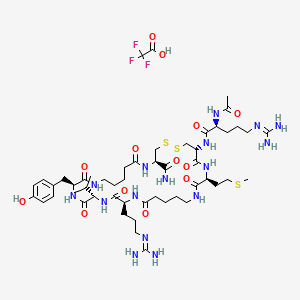
2-(Benzylamino)propanenitrile
Vue d'ensemble
Description
2-(Benzylamino)propanenitrile, also known as BAPN, is a chemical compound that has been widely used in scientific research for its unique properties. BAPN is a nitrile derivative of 2-aminopropanenitrile, and it has been found to have a number of interesting properties that make it useful in a variety of research applications.
Mécanisme D'action
2-(Benzylamino)propanenitrile works by inhibiting the activity of lysyl oxidase, which is responsible for the cross-linking of collagen and elastin fibers in the extracellular matrix. This inhibition leads to changes in the structure and function of the extracellular matrix, which can have a variety of physiological effects. 2-(Benzylamino)propanenitrile has also been found to inhibit the activity of other enzymes, including prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzylamino)propanenitrile are complex and depend on a variety of factors, including the dose, duration of exposure, and the specific tissue or organ being studied. 2-(Benzylamino)propanenitrile has been found to have a variety of effects on the extracellular matrix, including changes in collagen and elastin fiber structure, increased fibrosis, and altered biomechanical properties. 2-(Benzylamino)propanenitrile has also been found to have effects on other tissues and organs, including the heart, lungs, and liver.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Benzylamino)propanenitrile has several advantages for use in lab experiments, including its ability to inhibit lysyl oxidase and other enzymes involved in collagen synthesis. This makes it a useful tool for studying the extracellular matrix and fibrosis. However, there are also limitations to the use of 2-(Benzylamino)propanenitrile in lab experiments, including its potential toxicity and the need for careful dosing and purification to ensure accurate results.
Orientations Futures
There are many potential future directions for research on 2-(Benzylamino)propanenitrile, including the development of new synthesis methods, the investigation of its effects on different tissues and organs, and the exploration of its potential therapeutic applications. Some potential areas of research include the use of 2-(Benzylamino)propanenitrile to treat fibrosis, the development of new drugs that target lysyl oxidase and other enzymes involved in collagen synthesis, and the investigation of the role of 2-(Benzylamino)propanenitrile in aging and age-related diseases.
Conclusion
In conclusion, 2-(Benzylamino)propanenitrile is a unique and versatile chemical compound that has been widely used in scientific research for its ability to inhibit lysyl oxidase and other enzymes involved in collagen synthesis. 2-(Benzylamino)propanenitrile has a variety of effects on the extracellular matrix, as well as other tissues and organs, and has potential therapeutic applications in the treatment of fibrosis and other diseases. While there are limitations to the use of 2-(Benzylamino)propanenitrile in lab experiments, careful dosing and purification can ensure accurate results. Future research on 2-(Benzylamino)propanenitrile has the potential to lead to new insights into the mechanisms of disease and the development of new therapies.
Applications De Recherche Scientifique
2-(Benzylamino)propanenitrile has been used in a variety of scientific research applications, including studies on the extracellular matrix, collagen synthesis, and fibrosis. 2-(Benzylamino)propanenitrile has been found to inhibit the activity of lysyl oxidase, an enzyme that is involved in the cross-linking of collagen and elastin fibers in the extracellular matrix. This inhibition can lead to changes in the structure and function of the extracellular matrix, which can have a variety of physiological effects.
Propriétés
IUPAC Name |
2-(benzylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKPBJUVZCBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)


![Thiazolo[4,5-h]isoquinoline](/img/structure/B3262242.png)







